molecular formula C9H12N2O3S B14823943 4-Cyclopropoxy-6-methylpyridine-2-sulfonamide

4-Cyclopropoxy-6-methylpyridine-2-sulfonamide

Cat. No.: B14823943
M. Wt: 228.27 g/mol
InChI Key: BROXJTHWJLYKMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-methylpyridine-2-sulfonamide typically involves the reaction of 4-cyclopropoxy-6-methylpyridine with a sulfonamide reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-Cyclopropoxy-6-methylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-methylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance, potentially affecting the compound’s interaction with molecular targets .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-cyclopropyloxy-6-methylpyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-6-4-8(14-7-2-3-7)5-9(11-6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13)

InChI Key

BROXJTHWJLYKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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